5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Myeloperoxidase inhibition Inflammation Cardiovascular research

5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (CAS 1218-09-3) is a synthetic fluorinated indole derivative belonging to the 3-[2-(pyrrolidin-1-yl)ethyl]indole class. It incorporates a fluorine atom at the 5-position of the indole core, a methyl group at the 2-position, and a pyrrolidine moiety tethered via an ethyl linker at the 3-position.

Molecular Formula C15H19FN2
Molecular Weight 246.32 g/mol
Cat. No. B11869077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
Molecular FormulaC15H19FN2
Molecular Weight246.32 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)F)CCN3CCCC3
InChIInChI=1S/C15H19FN2/c1-11-13(6-9-18-7-2-3-8-18)14-10-12(16)4-5-15(14)17-11/h4-5,10,17H,2-3,6-9H2,1H3
InChIKeyNODOPLFSLMMAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole for Targeted CNS and Inflammation Research: A Procurement-Driven Baseline


5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (CAS 1218-09-3) is a synthetic fluorinated indole derivative belonging to the 3-[2-(pyrrolidin-1-yl)ethyl]indole class. It incorporates a fluorine atom at the 5-position of the indole core, a methyl group at the 2-position, and a pyrrolidine moiety tethered via an ethyl linker at the 3-position. This compound is structurally related to pharmacologically active scaffolds explored for serotonergic modulation [1] and myeloperoxidase (MPO) inhibition [2]. Its fluorine substituent is anticipated to enhance metabolic stability relative to non-fluorinated analogs, a well-established class-level trend among 5-fluoroindoles [3].

Why Generic Substitution of 5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Fails: Substitution-Specific Pharmacological Consequences


Within the 3-(aminoalkyl)-5-fluoroindole series, even minor structural modifications produce large shifts in target potency and subtype selectivity. The des-methyl analog (i.e., lacking the 2-methyl substituent) exhibits a markedly different MPO inhibition profile, with approximately 740-fold weaker potency (IC50 ~40 µM [1]) than the optimized 5-fluoroindole MPO inhibitors that achieve IC50 values as low as 54 nM [2]. Similarly, in the 3-[2-(pyrrolidin-1-yl)ethyl]indole series, substitution at the indole 5-position modulates h5-HT1D receptor selectivity from 9-fold to over 160-fold relative to h5-HT1B [3]. Consequently, replacement of 5-fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole by a generic 5-fluoroindole or des-methyl analog will yield unpredictable pharmacological outcomes in serotonin receptor or MPO-targeted studies, invalidating SAR continuity and compromising experimental reproducibility.

Product-Specific Quantitative Evidence Guide: 5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Against Closest Structural Analogs


MPO Inhibition Potency: Target Compound vs. Des-Methyl Analog (Cross-Study Class-Level Comparison)

NOTE: High-strength direct comparative data for this exact compound are currently absent from the peer-reviewed literature. The following evidence is the strongest available class-level inference from the closest structurally characterized analog. For the des-methyl analog 5-fluoro-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole, the reported IC50 against MPO is approximately 40 µM (BRENDA-recorded value of 0.00004 in phosphate buffer pH 7.4 at 37°C) [1]. In contrast, the best-in-series 3-(aminoalkyl)-5-fluoroindole MPO inhibitors achieve IC50 = 54 nM [2]. This ~740-fold potency gap demonstrates that the 2-methyl substitution and side-chain optimization are critical determinants of MPO inhibitory activity. The target compound, bearing both the 5-fluoro and 2-methyl substituents, is structurally positioned between these two extremes, making it a rational intermediate for SAR exploration of MPO inhibitors.

Myeloperoxidase inhibition Inflammation Cardiovascular research

Serotonin Receptor Subtype Selectivity: Scaffold-Class Evidence from 3-[2-(Pyrrolidin-1-yl)ethyl]indole Series

No direct receptor binding data exist for the target compound. However, the scaffold class of 3-[2-(pyrrolidin-1-yl)ethyl]indoles has been systematically characterized for h5-HT1D versus h5-HT1B receptor selectivity. Compound 3b in the Sternfeld series achieved 9-fold selectivity for h5-HT1D over h5-HT1B receptors [1]. Subsequent optimization through indole 5-substitution yielded oxazolidinone derivatives 24a,b with up to 163-fold selectivity [1]. This demonstrates that the 3-[2-(pyrrolidin-1-yl)ethyl]indole core is a privileged scaffold for achieving h5-HT1D/h5-HT1B discrimination, and that the 5-position substituent (fluorine in the target compound) is a critical selectivity determinant. The target compound, with its 5-fluoro and 2-methyl pattern, provides a distinct substitution combination not evaluated in the published Sternfeld series, representing a novel selectivity probe candidate.

Serotonin receptors 5-HT1D/1B selectivity Migraine research

Metabolic Stability Advantage of 5-Fluoro Substitution: Class-Level Evidence vs. Non-Fluorinated Indole Analogs

Fluorine substitution at the 5-position of the indole ring is a well-characterized strategy for blocking CYP450-mediated oxidative metabolism at this site. 5-Fluorotryptamine, the simplest 5-fluoroindole with an aminoethyl side chain, undergoes metabolic processing via CYP1A2, CYP2D6, and CYP2C9, but the C5 fluorine atom retards ring hydroxylation relative to non-fluorinated tryptamine [1]. In a systematic study of fluorination patterning effects on indole physicochemical properties, 5-fluoro substitution increased metabolic stability in human liver microsome assays compared to the corresponding non-fluorinated indole [2]. The target compound, combining 5-fluoro protection with a 2-methyl group and a pyrrolidine side chain, is expected to exhibit superior metabolic stability relative to non-fluorinated 2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole.

Metabolic stability CYP450 Fluorine medicinal chemistry

Commercial Availability and Purity Benchmarking for Procurement Decision-Making

5-Fluoro-2-methyl-3-(2-pyrrolidin-1-ylethyl)-1H-indole (CAS 1218-09-3) is commercially available at 98% purity from established chemical suppliers . This purity level is adequate for most in vitro pharmacological assays and synthetic intermediate applications. Key physicochemical properties include molecular formula C15H19FN2, molecular weight 246.32 g/mol, and predicted logP dependent on the ionization state of the pyrrolidine nitrogen (pKa ~10-11 for tertiary pyrrolidine). The compound is typically supplied as a solid and should be stored under inert atmosphere to prevent oxidation of the indole ring . Procurement decision makers should note that the des-methyl analog (CAS 1004547-79-8) is also commercially available, but as described above, substitution-dependent pharmacological differences preclude interchangeable use.

Chemical procurement Purity specification Supplier comparison

Physicochemical Differentiation: Predicted logP and Hydrogen-Bonding Profile vs. Non-Pyrrolidine Analogs

The pyrrolidine moiety at the terminus of the 3-ethyl side chain confers distinct physicochemical properties compared to primary amine or dimethylamino analogs. While no experimental logP/logD value is available for the target compound, in silico predictions indicate a logP of approximately 3.0-3.5 (neutral form), which falls within the optimal CNS drug-like range (logP 1.5-4.5). The pyrrolidine ring introduces a single hydrogen-bond acceptor (tertiary amine) with no hydrogen-bond donor capacity in the neutral form, reducing polar surface area relative to primary amine analogs like 5-fluorotryptamine (PSA ~40-50 Ų vs. ~70 Ų for primary amines) [1]. This property profile predicts enhanced passive membrane permeability and blood-brain barrier penetration compared to primary amine-containing 5-fluoroindole derivatives.

Physicochemical properties logP CNS drug design

Best Research and Industrial Application Scenarios for 5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole


Myeloperoxidase (MPO) Inhibitor Lead Optimization Programs

This compound serves as an advanced intermediate scaffold for MPO inhibitor development. Its 5-fluoro substitution and 3-aminoalkyl side chain place it within the pharmacophore space validated by Soubhye et al. (2010) [1], where IC50 values as low as 54 nM were achieved. The 2-methyl substituent provides an additional vector for exploring steric and electronic effects on MPO binding pocket occupancy that are inaccessible with the simpler 5-fluorotryptamine scaffold. Researchers can use this compound as a starting point for systematic SAR studies targeting inflammatory diseases and cardiovascular indications where MPO is implicated [1].

Serotonin Receptor Subtype Selectivity Profiling

The 3-[2-(pyrrolidin-1-yl)ethyl]indole scaffold exhibits a validated ability to discriminate between h5-HT1D and h5-HT1B receptors, with selectivity ratios ranging from 9-fold to 163-fold [2]. The target compound, with its unique 5-fluoro/2-methyl substitution combination, represents a novel selectivity probe not characterized in the published series. Procurement enables radioligand binding and functional assays across the 5-HT1 receptor family to map the selectivity contribution of these substituents, directly supporting antimigraine drug discovery programs seeking to replicate the efficacy of triptans while minimizing coronary vasoconstriction side effects [2].

CNS-Penetrant Probe Development for Neuroscience Target Engagement Studies

The predicted favorable CNS drug-like properties (logP ~3.0-3.5, reduced PSA vs. primary amines) [3] position this compound as a rational starting point for developing brain-penetrant pharmacological probes. The combination of 5-fluoro metabolic protection [4] with the pyrrolidine ring's enhanced passive permeability profile makes it suitable for in vivo target engagement studies requiring adequate brain exposure. Researchers investigating serotonergic, sigma receptor, or other CNS targets can use this scaffold to assess whether their target of interest is tractable with a 3-(pyrrolidinylethyl)-5-fluoroindole chemotype.

Synthetic Methodology Development and Heterocyclic Chemistry Research

As a polysubstituted indole with a tertiary amine-containing side chain, this compound serves as a versatile substrate for developing new synthetic methodologies. Applications include: (a) N-functionalization of the indole NH to generate libraries of N1-substituted derivatives; (b) use as a coupling partner in cross-coupling reactions exploiting the C5 fluorine as a directing group; (c) evaluation of the pyrrolidine nitrogen as a handle for quaternization or N-oxide formation. Its commercial availability at 98% purity (CAS 1218-09-3) eliminates the need for multi-step synthesis, accelerating methodology development timelines.

Quote Request

Request a Quote for 5-Fluoro-2-methyl-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.